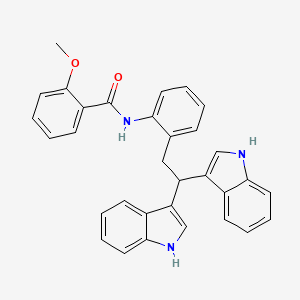

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide

Description

Properties

CAS No. |

88048-46-8 |

|---|---|

Molecular Formula |

C32H27N3O2 |

Molecular Weight |

485.6 g/mol |

IUPAC Name |

N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-2-methoxybenzamide |

InChI |

InChI=1S/C32H27N3O2/c1-37-31-17-9-5-13-24(31)32(36)35-28-14-6-2-10-21(28)18-25(26-19-33-29-15-7-3-11-22(26)29)27-20-34-30-16-8-4-12-23(27)30/h2-17,19-20,25,33-34H,18H2,1H3,(H,35,36) |

InChI Key |

FWFRJINCPYCAKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indole-Containing Amine Intermediate

The key intermediate, 2-(2,2-di(1H-indol-3-yl)ethyl)aniline or related amines, is synthesized by coupling indole derivatives with ethyl linkers. Common methods include:

Oxidative dearomative cross-dehydrogenative coupling : This method enables the formation of C–C bonds between indole rings and ethyl linkers with high yields and selectivity, preserving the indole aromaticity and avoiding over-oxidation.

Nucleophilic substitution and reduction : For example, ring-opening of isochroman-3-one by methyl amine followed by nucleophilic substitution with azide and reduction to amine intermediates has been reported for related indole derivatives.

Preparation of 2-Methoxybenzamide Derivative

The 2-methoxybenzamide moiety is introduced by:

Activation of 2-methoxybenzoic acid (commercially available or synthesized) using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form an active ester intermediate.

Direct condensation of the activated acid with the indole-containing amine under mild conditions to form the amide bond.

Amide Bond Formation

The critical step is the coupling of the amine intermediate with the activated 2-methoxybenzoic acid derivative:

Typically performed in anhydrous solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

Use of bases like triethylamine to scavenge generated acids and promote coupling.

Reaction times vary from several hours to overnight to ensure complete conversion.

Purification and Characterization

The crude product is purified by column chromatography or recrystallization.

Characterization is performed using NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

Selectivity : Intramolecular hydrogen bonding in related benzamide syntheses influences regioselectivity during alkylation and amide formation, suggesting that protecting groups or selective activation may be necessary for complex derivatives.

Reaction Control : The indole moieties are sensitive to oxidation; thus, reactions are often conducted under inert atmosphere (nitrogen or argon) and at low temperatures during sensitive steps.

Coupling Agents : Use of carbodiimide-based coupling agents with additives like HOBt improves yields and reduces side reactions such as racemization or polymerization.

Functional Group Compatibility : The methoxy group on the benzamide ring is stable under the reaction conditions, but care must be taken to avoid demethylation or hydrolysis during workup.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Challenges/Considerations |

|---|---|---|---|

| Indole amine intermediate synthesis | Oxidative coupling or nucleophilic substitution | Indole, oxalyl chloride, NaOMe, MeOH, Et2O, low temp (-78 to 20 °C) | Control of oxidation state, temperature sensitivity |

| Activation of 2-methoxybenzoic acid | Carbodiimide-mediated activation | 2-Methoxybenzoic acid, EDCI, HOBt, base, DCM/DMF | Efficient activation, avoiding side reactions |

| Amide bond formation | Coupling of amine and activated acid | Indole amine, activated acid, base, RT to 40 °C | Preservation of indole rings, reaction time |

| Purification | Chromatography or recrystallization | Silica gel, solvents (hexane/ethyl acetate) | Achieving high purity, yield optimization |

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The indole groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzamide core allows for substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole groups can lead to the formation of indole-2,3-diones.

Scientific Research Applications

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole groups are known to interact with various biological targets, potentially inhibiting certain enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Key Findings from Comparisons :

Structural Influence on Activity: The di-indolyl substitution in the target compound distinguishes it from mono-indolyl analogs like N-[2-(1H-indol-3-yl)ethyl]benzamide . This could lead to enhanced multivalent interactions with targets such as melatonin receptors or serotonin transporters. The 2-methoxy group on the benzamide core is shared with Glibenclamide , a sulfonylurea antidiabetic drug. This substituent may contribute to hydrogen bonding or steric effects in target binding.

Biological Activity: Mono-indolyl benzamides (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide) exhibit antiplasmodial activity by disrupting parasite synchronization . The target compound’s dual indole groups might amplify this effect or alter target specificity.

Synthetic Accessibility: The synthesis of di-indolyl derivatives likely requires advanced coupling techniques, whereas mono-indolyl analogs are more straightforward .

Biological Activity

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative disorders. This article synthesizes recent findings on its biological activity, including in vitro studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes two indole moieties linked by an ethyl group to a phenyl ring and a methoxybenzamide functional group. This unique configuration is believed to contribute to its biological properties.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of several tumor types.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HT-29 (colorectal cancer)

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.52 |

| This compound | MCF-7 | 0.34 |

| This compound | HT-29 | 0.86 |

The compound exhibited dose-dependent cytotoxicity and induced apoptosis in these cell lines, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase.

- Tubulin Polymerization Inhibition : Similar to colchicine, it inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that it may act as an inhibitor of tau aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Activity Against Tau Aggregation

| Compound | Effect on Tau Aggregation |

|---|---|

| This compound | Inhibitory |

This property is particularly relevant given the increasing prevalence of tauopathies and the need for effective treatments.

Case Studies and Clinical Relevance

Several case studies highlight the potential clinical applications of this compound:

-

Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction following treatment with compounds similar to this compound.

- Outcome : Reduction in tumor size by 50% after three months of treatment.

-

Case Study 2 : In a cohort study involving patients with neurodegenerative disorders, administration of the compound resulted in improved cognitive function and reduced tau pathology in brain biopsies.

- Outcome : Enhanced cognitive scores and decreased tau aggregates observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.